Biotin-PEG5-azide
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Overview
Description
Biotin-PEG5-azide: is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and an azide group. This compound is widely used in the field of click chemistry, particularly for bioconjugation and labeling applications. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The azide group is reactive and can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Mechanism of Action
- The E3 ligase recognizes the target protein and tags it for degradation via the ubiquitin-proteasome system .
- These reactions facilitate the assembly of PROTACs by linking the E3 ligase ligand and the target protein ligand .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Biotin-PEG5-azide plays a crucial role in biochemical reactions due to its azide group. This azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups . These interactions allow this compound to form stable triazole linkages with other biomolecules, facilitating the creation of PROTACs .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the formation of PROTACs. As a linker, this compound enables the selective degradation of target proteins within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules. Its azide group can form a stable triazole linkage with alkyne, DBCO, or BCN groups present in other molecules . This allows this compound to connect an E3 ubiquitin ligase ligand with a target protein ligand, forming a PROTAC . The resulting PROTAC can then recruit an E3 ubiquitin ligase to the target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the PROTACs it helps form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG5-azide typically involves the conjugation of biotin with a PEG spacer that terminates in an azide group. The process generally includes the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG diamine to form biotin-PEG-amine.
Azidation: Finally, the terminal amine group of the PEG spacer is converted to an azide group using a reagent like sodium azide.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS in the presence of a base.
Continuous PEGylation: The activated biotin is continuously fed into a reactor containing PEG diamine.
Azidation in Flow Reactors: The PEGylated biotin is then passed through a flow reactor where it reacts with sodium azide to form this compound
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Biotin-PEG5-azide undergoes CuAAC reactions with alkyne-containing molecules to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in a copper-free manner.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but needs strained alkynes for the reaction.
Major Products:
Scientific Research Applications
Chemistry:
Bioconjugation: Used to attach biotin to various biomolecules, facilitating their detection and purification.
Click Chemistry: Employed in click chemistry reactions to form stable triazole linkages with alkyne-containing molecules.
Biology:
Protein Labeling: Utilized for labeling proteins with biotin, enabling their detection using avidin or streptavidin-based assays.
Cell Imaging: Applied in cell imaging studies to visualize biotinylated molecules within cells.
Medicine:
Drug Delivery: Explored for targeted drug delivery systems where biotinylated drugs can be directed to specific cells using avidin or streptavidin.
Diagnostics: Used in diagnostic assays to detect biotinylated biomolecules.
Industry:
Comparison with Similar Compounds
Biotin-PEG3-azide: Similar in structure but with a shorter PEG spacer, leading to different solubility and steric properties.
Biotin-PEG4-amine: Contains an amine group instead of an azide, used for different types of conjugation reactions.
Biotin-PEG5-DBCO: Contains a DBCO group instead of an azide, used for strain-promoted alkyne-azide cycloaddition reactions.
Uniqueness: Biotin-PEG5-azide is unique due to its combination of a biotin moiety, a PEG spacer, and an azide group, making it highly versatile for various bioconjugation and click chemistry applications. The PEG spacer enhances solubility and reduces steric hindrance, while the azide group allows for efficient and selective reactions with alkyne-containing molecules .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O7S/c23-28-25-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-24-20(29)4-2-1-3-19-21-18(17-36-19)26-22(30)27-21/h18-19,21H,1-17H2,(H,24,29)(H2,26,27,30)/t18-,19-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKDMBFPMTVAW-ZJOUEHCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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